Methylene vs. Methine Site-Selectivity in Intramolecular C–H Insertion of α-Diazo-β-Keto Esters
In intramolecular C–H insertion reactions of α-diazo-β-keto esters appended to cyclic systems, Rh₂(TPA)₄ delivers an exceptionally high order of selectivity for methylene C–H insertion over competing methine C–H insertion [1]. This selectivity enables the exclusive formation of fused bicyclic products while completely suppressing spirocyclic byproducts. In contrast, the commonly used dirhodium tetraacetate (Rh₂(OAc)₄) exhibits markedly inferior discrimination between these two insertion sites under identical reaction conditions [2].
| Evidence Dimension | Methylene vs. methine C–H insertion site-selectivity |
|---|---|
| Target Compound Data | Virtually complete selectivity for methylene insertion; exclusively yields bicyclic compounds with no detectable spirocyclic products |
| Comparator Or Baseline | Dirhodium tetraacetate (Rh₂(OAc)₄) — inferior discrimination between methylene and methine sites |
| Quantified Difference | Complete site-selectivity inversion favoring bicyclo[3.3.0]octane formation over spirocyclic compounds |
| Conditions | Catalytic decomposition of α-diazo-β-keto esters tethered to cyclic systems |
Why This Matters
For procurement decisions in natural product synthesis programs, this site-selectivity determines whether a target bicyclic intermediate can be accessed in a single step versus requiring multi-step detours.
- [1] Hashimoto, S.; Watanabe, N.; Ikegami, S. Tetrahedron Lett. 1992, 33 (19), 2709–2712. View Source
- [2] Hashimoto, S. KAKENHI Project 05453177 Final Research Report Summary, 1994. View Source
